Home > Products > Screening Compounds P46876 > Aripiprazole lauroxil
Aripiprazole lauroxil - 1259305-29-7

Aripiprazole lauroxil

Catalog Number: EVT-254415
CAS Number: 1259305-29-7
Molecular Formula: C36H51Cl2N3O4
Molecular Weight: 660.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aripiprazole lauroxil is a prodrug of the atypical antipsychotic drug aripiprazole. [] It is classified as a long-acting injectable (LAI) antipsychotic. [, ] The molecule is designed for extended release following intramuscular administration, [] providing continuous drug exposure between injections. [] Aripiprazole lauroxil is formulated as an aqueous-based suspension of crystalline particles. [] Unlike other LAIs, its particles are loosely associated, facilitating resuspension in a ready-to-use pre-filled syringe. []

Overview

Aripiprazole lauroxil is a long-acting injectable formulation of aripiprazole, an atypical antipsychotic. It is designed for intramuscular administration and provides a sustained release of the active drug, aripiprazole, over an extended period. This formulation utilizes a proprietary technology known as LinkeRx®, which modifies the chemical properties of aripiprazole to enhance its pharmacokinetic profile, allowing for less frequent dosing compared to oral formulations. Aripiprazole lauroxil is primarily used in the treatment of schizophrenia and bipolar disorder, offering patients a more manageable treatment regimen by reducing the need for daily medication intake .

Source and Classification

Aripiprazole lauroxil is classified as a prodrug, specifically an N-acyloxymethyl derivative of aripiprazole. Prodrugs are pharmacologically inactive compounds that undergo biotransformation in the body to release the active drug. This classification facilitates its use in therapeutic settings that require prolonged drug action without the peaks and troughs associated with traditional oral dosing .

Synthesis Analysis

The synthesis of aripiprazole lauroxil involves several key steps:

  1. Starting Materials: The synthesis begins with aripiprazole and chloromethyl laurate or lauric acid.
  2. Alkylation Reaction: Aripiprazole is alkylated using sodium hydride in a solvent mixture of N,N-dimethylformamide and tetrahydrofuran. This step forms the N-acyloxymethyl prodrug by attaching the fatty acid chain to aripiprazole .
  3. Purification: Following the reaction, aripiprazole lauroxil is purified through column chromatography, yielding a product with high purity (approximately 96%) .
  4. Crystallization: The final product can be crystallized from solvent systems such as isopropyl alcohol and n-heptane to control particle size distribution and surface area, which are critical for its bioavailability .
Molecular Structure Analysis

Aripiprazole lauroxil has a complex molecular structure characterized by the attachment of a lauric acid moiety to the aripiprazole molecule. The molecular formula is C27H39N3O3C_{27}H_{39}N_{3}O_{3}, and it features multiple functional groups that contribute to its pharmacological properties.

Structural Data

  • Molecular Weight: 453.62 g/mol
  • Molecular Structure: The compound consists of an aripiprazole backbone linked to a fatty acid chain through an ester bond, which plays a crucial role in its slow release mechanism once administered intramuscularly .
Chemical Reactions Analysis

The primary chemical reaction involved in the formation of aripiprazole lauroxil is esterification:

  1. Esterification Process: The reaction between aripiprazole and chloromethyl laurate leads to the formation of aripiprazole lauroxil through nucleophilic attack by the hydroxyl group of aripiprazole on the carbonyl carbon of chloromethyl laurate.
  2. Bioconversion: Upon intramuscular injection, aripiprazole lauroxil undergoes hydrolysis mediated by esterases, converting it into active aripiprazole and releasing lauric acid as a byproduct .
Mechanism of Action

Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A receptors. The mechanism of action for aripiprazole lauroxil follows these principles:

  1. Release Mechanism: After injection, aripiprazole lauroxil slowly dissolves, leading to gradual conversion into aripiprazole via enzymatic cleavage.
  2. Pharmacokinetics: The sustained release allows for consistent plasma levels of aripiprazole, minimizing fluctuations that can lead to side effects or loss of efficacy associated with oral formulations .

Data on Pharmacokinetics

  • Peak Plasma Concentration: Achieved approximately 4 to 6 weeks post-injection.
  • Half-Life: Extended half-life due to slow release mechanism allows for less frequent dosing compared to oral forms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Poorly soluble in water; designed for intramuscular administration.

Chemical Properties

Relevant Data

The solubility profile and stability are critical for ensuring effective delivery and therapeutic outcomes when administered as an injectable formulation .

Applications

Aripiprazole lauroxil is primarily utilized in psychiatric medicine for:

  • Treatment of Schizophrenia: Provides long-term management with reduced risk of non-compliance due to its long-acting nature.
  • Bipolar Disorder Management: Assists in stabilizing mood episodes over extended periods without requiring daily medication adherence.

Its development represents significant progress in pharmacotherapy for mental health conditions, addressing challenges related to patient compliance and medication efficacy .

In

Synthesis and Formulation Development

Prodrug Design Strategies

Molecular Rationale for N-Acyloxymethyl Linker Integration

The N-acyloxymethyl prodrug approach was strategically selected to overcome the physicochemical limitations of native aripiprazole for long-acting injectable formulation. This design exploits the NH-acidic amide functionality (pKa ~13.5) in aripiprazole's structure, which undergoes hydroxymethylation followed by lauroylation. The resulting N-acyloxymethyl derivative (aripiprazole lauroxil) exhibits dramatically altered physiochemical properties:

  • Lipophilicity Enhancement: Calculated partition coefficient (clogD₇.₄) increases from 4.6 (aripiprazole) to 9.0 (aripiprazole lauroxil), enhancing lipid membrane permeability and depot retention [4] [10].
  • Metabolic Stability: The linkage resists premature hydrolysis in circulation but undergoes targeted enzymatic cleavage at the injection site and in systemic tissues [4].
  • Controlled Release: The crystalline prodrug forms a subcutaneous or intramuscular depot, with dissolution rate becoming the primary release-controlling step prior to enzymatic bioconversion [10].

Table 1: Physicochemical Properties of Aripiprazole vs. Aripiprazole Lauroxil

PropertyAripiprazoleAripiprazole Lauroxil
Molecular Weight (g/mol)448.39660.72
clogD₇.₄4.69.0
Aqueous Solubility (mg/mL)0.007770.000237
pKa (amide proton)~13.5Not applicable

LinkeRx® Technology: Platform for Extended-Release Formulations

The proprietary LinkeRx® technology (Alkermes, Inc.) provides the chemical framework for aripiprazole lauroxil's controlled bioconversion. This system employs a two-step enzymatic-chemical activation mechanism:

  • Esterase-Mediated Hydrolysis: Esterases cleave the lauric acid moiety, generating the unstable intermediate N-hydroxymethyl aripiprazole.
  • Spontaneous Decomposition: The intermediate rapidly degrades (t₁/₂ ≈ 35 min at 37°C, pH 7.4) releasing pharmacologically active aripiprazole and formaldehyde [4] [8].

This sequential activation ensures rate-limited systemic exposure to aripiprazole, as the initial enzymatic step governs the overall release kinetics. The technology enables pharmacokinetic profiles spanning 4-8 weeks from a single intramuscular injection [3] [8].

Comparative Analysis of Fatty Acid Ester Prodrugs in Antipsychotics

Lauric acid (C12) was selected as the optimal fatty acid chain after systematic evaluation of alkyl tail lengths:

  • Chain Length Optimization: Shorter chains (C8-C10) exhibit faster dissolution and premature release, while longer chains (C14-C18) suffer from excessively slow dissolution and potential accumulation. Lauric acid balances release kinetics and biocompatibility [10].
  • Metabolic Profile: Unlike decanoate esters (e.g., risperidone microspheres), the N-acyloxymethyl linkage demonstrates superior aqueous stability at physiological pH, minimizing "dose dumping" risks [4].

Table 2: Fatty Acid Prodrug Strategies in Marketed Antipsychotics

ProdrugLinker ChemistryFatty AcidRelease DurationFormulation Base
Aripiprazole LauroxilN-AcyloxymethylLauric (C12)4-8 weeksAqueous suspension
Olanzapine PamoateSalt formationPamoic acid2-4 weeksSolid suspension
Paliperidone PalmitateEsterPalmitic (C16)1 monthAqueous suspension
Risperidone MicrospheresPolymer ester hydrolysis-2 weeksPLGA microspheres

Synthetic Methodologies

Key Intermediates in Aripiprazole Lauroxil Synthesis

The synthesis proceeds through two critical intermediates:

  • 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: Prepared via alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane under phase-transfer conditions (potassium carbonate, acetonitrile, 65-70°C). Silica gel chromatography purification is essential to remove genotoxic dibromoalkane impurities [1] [8].
  • N-Hydroxymethyl Aripiprazole (Semi-Amine 59): Generated through reversible reaction of aripiprazole with formaldehyde (37% aqueous) or paraformaldehyde in dichloromethane/toluene mixtures at 0-25°C. This moisture-sensitive intermediate is typically used in situ due to its instability [8].

The convergent synthesis couples these precursors via nucleophilic substitution before introducing the lauroyl group.

Reaction Optimization for Crystalline Particle Formation

Crystallization parameters critically impact particle size distribution and dissolution kinetics:

  • Solvent-Antisolvent Systems: Dichloromethane (solvent) and n-heptane (antisolvent) yield uniform crystals with median particle size ≈15-20 µm for maintenance formulations. Slow addition rates (<5 mL/min) and vigorous stirring (500 rpm) prevent agglomeration [1].
  • Temperature Cycling: Controlled cooling (1°C/min) from 50°C to 0°C optimizes crystal habit for syringeability, reducing needle-clogging risks during injection [10].
  • Polymorph Control: Type I crystals (thermodynamically stable) are obtained via ethanol recrystallization, while type II crystals form upon heating type I at 130-140°C. Form I demonstrates optimal physical stability in aqueous suspensions [8].

Solvent Selection and Coupling Reagent Efficacy in Large-Scale Production

Coupling N-hydroxymethyl aripiprazole with lauroyl chloride requires careful reagent selection:

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) achieves >90% conversion but introduces dicyclohexylurea as an insoluble byproduct requiring filtration. Alternative reagents like N,N'-Diisopropylcarbodiimide (DIC) simplify purification but increase cost [1] [4].
  • Solvent Systems: Dichloromethane (DCM) enables high solubility but faces regulatory restrictions. Toluene/acetonitrile mixtures (4:1 v/v) offer an alternative with comparable yield (82-85%) and reduced genotoxicity concerns [4].
  • Base Scavengers: Triethylamine or N-methylmorpholine (1.2-1.5 eq.) neutralizes HCl generated during acylation. Excess base causes N-hydroxymethyl decomposition, necessitating strict stoichiometric control [1].

Table 3: Solvent and Coupling Reagent Performance in Lauroxilation

Reaction ParameterOption AOption BOption C
Coupling ReagentDCCEDC·HClDIC
SolventDichloromethaneToluene/AcetonitrileTetrahydrofuran
Reaction Temp (°C)0-520-2535-40
Yield (%)89-9282-8578-81
Key ImpurityDicyclohexylurea<1% unspecifiedUrea derivatives
Purification ComplexityHigh (filtration)Medium (extraction)Low (precipitation)

Formulation Strategies

NanoCrystal Dispersion Technology for Initiation Regimens

Aristada Initio® utilizes NanoCrystal® dispersion technology to accelerate initial drug release:

  • Particle Engineering: High-pressure homogenization (≥25,000 psi, 20 cycles) reduces particle size to 400-600 nm, increasing surface area-to-volume ratio by ≈100-fold compared to micronized crystals [1] [8].
  • Stabilization System: Polyvinylpyrrolidone (PVP K30) and poloxamer 338 adsorb onto nanocrystal surfaces, preventing Ostwald ripening and aggregation via steric and electrostatic stabilization [8].
  • Pharmacokinetic Impact: Nanocrystals achieve therapeutic aripiprazole concentrations within 4 days versus 2 weeks for microcrystalline formulations, enabling 1-day initiation without oral supplementation [3].

Particle Size Modulation and Dissolution Kinetics

Particle size distribution governs release profiles across formulations:

  • Microcrystalline Depot (Aristada®): Median particle size 20 µm (D90 <50 µm) provides near-zero-order release for up to 2 months. Surface erosion dominates dissolution, with Higuchi model fitting (R² >0.98) [10].
  • Nanocrystalline Initiation (Aristada Initio®): 500 nm particles follow first-order dissolution kinetics, with 80% release within 72 hours. Bioavailability correlates with particle surface area (r=0.94, p<0.01) [1] [8].
  • In Vivo-In Vitro Correlation (IVIVC): Particle size reduction from 20 µm to 500 nm increases dissolution rate constant (Kd) from 0.015 h⁻¹ to 0.87 h⁻¹ in biorelevant media [10].

Stabilization Challenges in Aqueous Suspensions

Maintaining physical stability in ready-to-use suspensions requires multipronged approaches:

  • Suspending Agents: Xanthan gum (0.5-0.75% w/v) confers pseudoplastic rheology, preventing sedimentation during storage while enabling syringeability under injection shear forces [10].
  • Surfactant Optimization: Sorbitan monolaurate (Span® 20) and polysorbate 20 (Tween® 20) synergistically wet particle surfaces (contact angle <15°) and reduce interfacial tension to ≤5 mN/m, minimizing aggregation [4].
  • Osmotic Stabilizers: Sodium chloride (0.9% w/v) isotonizes the suspension and creates an electrostatic double layer (zeta potential ≈ -30 mV), enhancing colloidal stability [10].
  • Lyophilization Alternatives: Spray-dried trehalose matrices (cryoprotectant) enable reconstitutable powders, avoiding particle growth in aqueous environments during long-term storage [10].

Table 4: Key Excipients in Aripiprazole Lauroxil Commercial Formulations

Excipient CategoryAristada® (Maintenance)Aristada Initio® (Initiation)Function
Tonicity AgentSodium chlorideSodium chlorideOsmotic stabilizer
Nonionic SurfactantPolysorbate 20Poloxamer 338Wetting agent
Viscosity ModifierXanthan gum-Suspension stability
Cryoprotectant-TrehalosePrevents crystal growth
AntioxidantDisodium edetate-Chelates metal ions

Properties

CAS Number

1259305-29-7

Product Name

Aripiprazole lauroxil

IUPAC Name

[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate

Molecular Formula

C36H51Cl2N3O4

Molecular Weight

660.7 g/mol

InChI

InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3

InChI Key

DDINXHAORAAYAD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Solubility

<0.01 mg/mL

Synonyms

RDC 3317; RDC-3317; RDC3317; ALKS 9070; ALKS 9072; Aripiprazole lauroxil; Aristada.;(7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl dodecanoate

Canonical SMILES

CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.